molecular formula C29H29NO5 B13141910 1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione CAS No. 89868-46-2

1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione

Katalognummer: B13141910
CAS-Nummer: 89868-46-2
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: OWRWPWACBDWKTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione is a complex organic compound with the molecular formula C29H29NO5 and a molecular weight of 471.54 . This compound belongs to the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce hydroquinones .

Wissenschaftliche Forschungsanwendungen

1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit certain enzymes involved in cellular processes, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Amino-4-hydroxy-2-(4-(octyloxy)benzoyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the octyloxybenzoyl group enhances its solubility and stability, making it suitable for various applications in research and industry .

Eigenschaften

CAS-Nummer

89868-46-2

Molekularformel

C29H29NO5

Molekulargewicht

471.5 g/mol

IUPAC-Name

1-amino-4-hydroxy-2-(4-octoxybenzoyl)anthracene-9,10-dione

InChI

InChI=1S/C29H29NO5/c1-2-3-4-5-6-9-16-35-19-14-12-18(13-15-19)27(32)22-17-23(31)24-25(26(22)30)29(34)21-11-8-7-10-20(21)28(24)33/h7-8,10-15,17,31H,2-6,9,16,30H2,1H3

InChI-Schlüssel

OWRWPWACBDWKTL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.